molecular formula C12H16O3 B8748615 5-(Tert-butyl)-4-hydroxy-M-toluic acid CAS No. 13423-76-2

5-(Tert-butyl)-4-hydroxy-M-toluic acid

Cat. No.: B8748615
CAS No.: 13423-76-2
M. Wt: 208.25 g/mol
InChI Key: GGGUNKQEEMUVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butyl)-4-hydroxy-M-toluic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

13423-76-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-tert-butyl-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-7-5-8(11(14)15)6-9(10(7)13)12(2,3)4/h5-6,13H,1-4H3,(H,14,15)

InChI Key

GGGUNKQEEMUVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a reaction vessel with a suspension of sodium hydride (4.74 g, 0.198 mol) in anhydrous ethylene glycol dimethyl ether (150 mL). Add, by dropwise addition, a solution of 2-t-butyl-6-methylphenol (0.1 mol) in ethylene glycol dimethyl ether (150 mL). Warm to 50°-60° C. for 1.5 hours then introduce carbon dioxide through a gas-disparging tube below the surface of the reaction mixture for 20 hours. Cool to 5° C. and destroy the excess sodium hydride carefully with methyl alcohol (30 mL). After hydrogen evolution ceases, adjust the pH of the reaction mixture to 2 with 1N hydrochloric acid. Dilute with water (1.6 L) and collect the title compound by filtration.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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